
N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic ring with a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecule contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also features 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . The molecule includes 1 secondary amide (aliphatic) and 1 tertiary amide (aromatic) .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent by different scientists for the discovery of the most active thiophene derivatives .Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The presence of the quinoline and sulfonamide groups is particularly significant, as these moieties are known to interact with DNA and proteins in cancer cells, potentially leading to apoptosis (programmed cell death) and inhibition of tumor growth .
Anti-inflammatory Agents
The compound’s structure includes a thiophene ring, which is known for its anti-inflammatory properties. Research has indicated that derivatives of thiophene can inhibit the production of pro-inflammatory cytokines and enzymes, making this compound a candidate for developing new anti-inflammatory drugs .
Antimicrobial Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide has been studied for its antimicrobial properties. The sulfonamide group is well-known for its antibacterial activity, and the combination with quinoline and thiophene enhances its ability to disrupt bacterial cell walls and inhibit microbial growth .
Organic Semiconductors
The compound’s thiophene and quinoline components make it a candidate for use in organic semiconductors. These materials are crucial for developing flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties of thiophene derivatives contribute to efficient charge transport and stability in these applications .
Kinase Inhibition
Kinases are enzymes that play a critical role in cell signaling and regulation. Inhibiting specific kinases can be a therapeutic strategy for various diseases, including cancer and inflammatory disorders. The compound’s structure allows it to bind to kinase active sites, potentially leading to the development of new kinase inhibitors .
Neuroprotective Agents
Research has suggested that compounds containing quinoline and sulfonamide groups may have neuroprotective effects. These compounds can potentially protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
These applications highlight the versatility and potential of N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Recent strategies in the synthesis of thiophene derivatives Therapeutic importance of synthetic thiophene
Mecanismo De Acción
While the specific mechanism of action for “N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide” is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Direcciones Futuras
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Propiedades
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-22(19-6-3-13-29-19)25-12-10-15-8-9-17(14-18(15)25)24-30(27,28)20-7-1-4-16-5-2-11-23-21(16)20/h1-9,11,13-14,24H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMWEQBPSXYPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

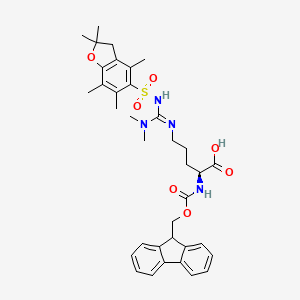
![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

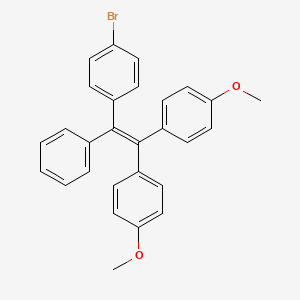
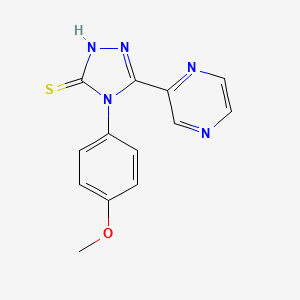
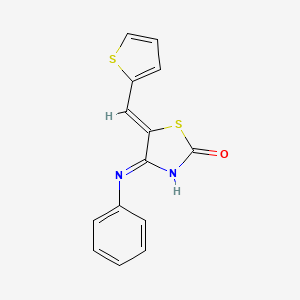

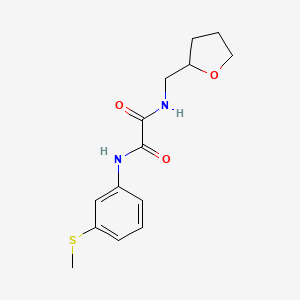
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
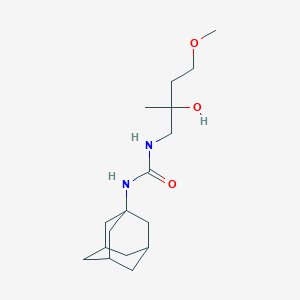
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
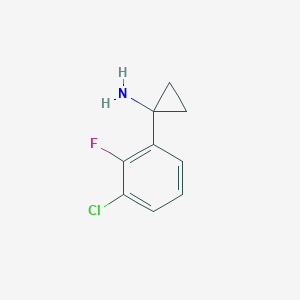
![1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2841503.png)
![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)